Lead(2+);oxolead;sulfate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

lead(2+);oxolead;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.3O.4Pb/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGNLQBHIXGZMQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

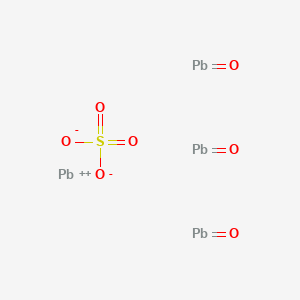

[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7Pb4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

9.7e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Lanarkite (Pb₂(SO₄)O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Lanarkite (Pb₂(SO₄)O), a monoclinic lead sulfate mineral. The information presented herein is compiled from established crystallographic databases and foundational research, offering a detailed resource for professionals in materials science, chemistry, and drug development who may interact with this compound.

Core Crystallographic Data

The crystal structure of Lanarkite was first determined by K. Sahl in 1970 and remains the primary reference for its crystallographic parameters.[1][2][3][4] The mineral belongs to the monoclinic crystal system, characterized by three unequal axes with one oblique angle.[5][6][7][8] The crystallographic data are summarized in the table below for clarity and comparative analysis.

| Parameter | Value | Reference |

| Chemical Formula | Pb₂(SO₄)O | [5] |

| Crystal System | Monoclinic | [5][7][8] |

| Space Group | C2/m | [1][7][8] |

| Lattice Parameters | a = 13.769 Å | [1][5] |

| b = 5.698 Å | [1][5] | |

| c = 7.079 Å | [1][5] | |

| β = 115.79° | [5] | |

| Unit Cell Volume (V) | 500.07 ų | [5] |

| Formula Units (Z) | 4 |

Experimental Protocols

1. Crystal Selection and Mounting:

-

A suitable single crystal of Lanarkite, typically microscopic in size, is carefully selected under a polarized light microscope.[7] The ideal crystal should be free of visible defects and twinning.

-

The chosen crystal is then mounted on a goniometer head using a suitable adhesive or oil.

2. Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is recorded by a detector. A complete dataset is collected by systematically measuring the intensities of a large number of reflections at various crystal orientations.

3. Data Reduction:

-

The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz polarization, and absorption.

-

The integrated intensities of the reflections are used to determine the unit cell parameters and the space group.

4. Structure Solution and Refinement:

-

The positions of the heavy lead atoms are typically determined first using Patterson or direct methods.

-

The positions of the lighter sulfur and oxygen atoms are then located from Fourier maps.

-

The structural model is refined using least-squares methods to achieve the best possible fit between the observed and calculated structure factors. The final R-factor is a measure of the agreement between the experimental data and the final structural model.

Logical Workflow for Crystal Structure Determination

The logical process for determining the crystal structure of a mineral like Lanarkite can be visualized as a sequential workflow. This process begins with the initial characterization of the mineral and culminates in the deposition of the refined structural data into a crystallographic database.

References

- 1. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 2. AMCSD Search Results [rruff.geo.arizona.edu]

- 3. mindat.org [mindat.org]

- 4. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 5. mindat.org [mindat.org]

- 6. Mineral Database - Mineralogy of Wales [museum.wales]

- 7. Lanarkite [wikipedia.nucleos.com]

- 8. Lanarkite - Wikipedia [en.wikipedia.org]

- 9. Lanarkite - RRUFF Database: Raman, X-ray, Infrared, and Chemistry [rruff.info]

An In-depth Technical Guide to the Physical and Chemical Properties of Lead Oxysulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of lead oxysulfate. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes.

Introduction to Lead Oxysulfate

Lead oxysulfate, with the general formula PbO·PbSO₄ or Pb₂(SO₄)O, is a basic lead sulfate. It is found in nature as the mineral lanarkite.[1][2] This compound is of interest in various industrial applications, including as an intermediate in the production of lead-acid batteries.[3] Understanding its physicochemical properties is crucial for its synthesis, characterization, and potential applications.

Physical Properties

The physical properties of lead oxysulfate are well-characterized, primarily from studies of its mineral form, lanarkite. These properties are summarized in the tables below.

General and Crystallographic Properties

| Property | Value | Reference |

| Chemical Formula | Pb₂(SO₄)O | |

| Crystal System | Monoclinic | [2] |

| Crystal Class | Prismatic (2/m) | [2] |

| Space Group | C2/m | [2] |

| Cell Parameters | a = 13.769 Å, b = 5.698 Å, c = 7.079 Å; β = 115.79° | |

| Unit Cell Volume | 500.07 ų | [4] |

| Density (Measured) | 6.92 g/cm³ | [2] |

| Density (Calculated) | 7.0 g/cm³ | [2] |

Macroscopic and Optical Properties

| Property | Description | Reference |

| Color | Greenish-white, grayish-white, pale yellow, or colorless. | |

| Luster | Adamantine, resinous, pearly on cleavage surfaces. | [2] |

| Streak | White | [2] |

| Hardness (Mohs) | 2 - 2.5 | [2] |

| Tenacity | Flexible | [2] |

| Cleavage | Perfect on {-201} | [2] |

| Fracture | Splintery | [2] |

| Transparency | Transparent to translucent | [2] |

| Refractive Index | nα = 1.928, nβ = 2.007, nγ = 2.036 | |

| Birefringence | 0.108 | [4] |

| Luminescence | Fluoresces yellow under X-rays and long-wave UV light. | [2] |

Chemical Properties and Reactivity

Chemical Composition

| Element | Weight Percentage |

| Pb | 78.71% |

| O | 15.20% |

| S | 6.09% |

Solubility

Lead oxysulfate is generally poorly soluble in water.[5] Its solubility is influenced by the pH and the presence of other ions in the solution.

-

Alkaline Solutions : It can be dissolved in concentrated alkali solutions, such as sodium hydroxide (NaOH), to form soluble tetrahydroxidoplumbate(II) [Pb(OH)₄]²⁻ complexes.[6]

-

Acidic Solutions : It can be dissolved in concentrated acids like nitric acid (HNO₃), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) to form acidic salts or complex compounds.[3]

Thermal Decomposition

Lead oxysulfate decomposes at high temperatures. Thermogravimetric analysis (TGA) shows that the decomposition in an air atmosphere occurs in stages. The final decomposition product is lead(II) oxide (PbO).[4][7] The decomposition process for the related lead sulfate (PbSO₄) begins at approximately 886°C and is complete by around 1142°C, yielding α- and β-PbO.[4]

Experimental Protocols

Synthesis of Lead Oxysulfate (PbSO₄·PbO)

A common method for the laboratory synthesis of lead oxysulfate involves the reaction of an alkaline lead(II) acetate solution with sulfamic acid.[4]

Materials and Equipment:

-

Alkaline lead(II) acetate

-

Sulfamic acid (H₂NSO₃H) solution

-

Deionized water

-

Quartz reaction vessel

-

Heating and stirring apparatus

Procedure:

-

Prepare a 0.3236 g/10 mL solution of sulfamic acid in deionized water.

-

Add 2.0284 g of alkaline lead(II) acetate to 10 mL of the sulfamic acid solution to produce a clear solution.

-

Transfer the resulting solution to a quartz reaction vessel.

-

Heat the solution under controlled conditions to precipitate lead oxysulfate.

-

The resulting precipitate is then filtered, washed, and dried.

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.

Characterization Techniques

XRD is used to confirm the crystalline phase and purity of the synthesized lead oxysulfate.

Protocol:

-

A powdered sample of the synthesized material is prepared.

-

The sample is mounted on a sample holder.

-

The XRD pattern is recorded using a diffractometer with Cu Kα radiation.

-

The obtained diffraction pattern is compared with standard reference patterns (e.g., from the ICDD database) for lead oxysulfate to confirm its identity.[4]

SEM and TEM are employed to investigate the morphology and crystal size of the lead oxysulfate particles.[4]

Protocol:

-

For SEM, a small amount of the powder is mounted on a stub using conductive tape and sputter-coated with a conductive material (e.g., gold) to prevent charging.

-

The sample is then imaged in the SEM to observe the particle shape and surface morphology.

-

For TEM, the powder is dispersed in a suitable solvent (e.g., ethanol) and a drop of the suspension is placed on a TEM grid and allowed to dry.

-

The grid is then observed in the TEM to determine the crystal size and internal structure.

TGA is used to study the thermal stability and decomposition of lead oxysulfate.

Protocol:

-

A small, known mass of the sample is placed in a TGA crucible.

-

The sample is heated in the TGA furnace under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 5°C/min).[4]

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve provides information on the decomposition temperatures and the stoichiometry of the decomposition reactions.[4]

The following DOT script generates a diagram for the characterization workflow.

Logical Relationships in Chemical Reactions

The chemical behavior of lead oxysulfate is dictated by its composition. The following diagram illustrates the logical relationship between lead oxysulfate and its decomposition products, as well as its formation from precursor lead compounds.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of lead oxysulfate, with a focus on quantitative data and experimental methodologies. The information presented, including the structured tables and workflow diagrams, is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or work with this compound. The provided protocols for synthesis and characterization offer a practical foundation for further investigation and application of lead oxysulfate.

References

- 1. Mineral Database - Mineralogy of Wales [museum.wales]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. Lead(II) sulfate - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Lead sulfate | PbSO4 | CID 24008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comparative Investigation of Lead Sulfate and Lead Oxide Sulfate Study of Morphology and Thermal Decomposition [scirp.org]

Health and safety data for handling lead(2+);oxolead;sulfate

Lead(2+);oxolead;sulfate, commonly known as lead sulfate (PbSO₄), is a white crystalline solid that poses significant health and safety risks. This in-depth technical guide provides crucial data and protocols for researchers, scientists, and drug development professionals to ensure its safe handling and mitigate exposure risks.

Section 1: Physicochemical and Toxicological Data

A comprehensive summary of the key properties and hazards associated with lead sulfate is presented below. All quantitative data has been compiled from various safety data sheets and chemical databases for ease of reference and comparison.

Table 1: Physical and Chemical Properties of Lead Sulfate

| Property | Value | Source(s) |

| Molecular Formula | PbSO₄ | [1][2] |

| Molecular Weight | 303.26 g/mol | [3][4][5] |

| Appearance | White crystalline solid/powder | [1][6] |

| Melting Point | 1170 °C (decomposes) | [3][7] |

| Density | 6.2 - 6.3 g/cm³ at 25 °C | [1][3][8] |

| Water Solubility | 0.0404 g/100 mL at 25 °C | [6] |

| Stability | Stable under normal conditions | [3][8] |

Table 2: Occupational Exposure Limits for Lead Sulfate

| Regulatory Body | Exposure Limit (TWA - 8-hour) | STEL (15-min) | Notes | Source(s) |

| OSHA (PEL) | 0.05 mg/m³ (as Pb) | Not established | Permissible Exposure Limit | [9] |

| ACGIH (TLV) | 0.05 mg/m³ (as Pb) | Not established | Threshold Limit Value | [3][9] |

| NIOSH (REL) | 0.05 mg/m³ (as Pb) | Not established | Recommended Exposure Limit | [3][9] |

| ACGIH (CEIL) | 0.45 mg/m³ | - | Ceiling Limit | [4] |

Table 3: Summary of Toxicological Data for Lead Sulfate

| Toxicity Endpoint | Value | Species | Route | Source(s) |

| LDLo (Oral) | 3000 mg/kg | Guinea pig | Oral | [2] |

| LC50 (Aquatic) | 0.75 mg/L (96 h) | Cynoglossus joyneri (fish) | - | |

| EC50 (Aquatic) | 0.36 mg/L (48 h) | Daphnia magna (water flea) | - |

GHS Classification:

Lead sulfate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard categories:

-

Acute Toxicity, Oral (Category 4)[2]

-

Acute Toxicity, Inhalation (Category 4)[2]

-

Carcinogenicity (Category 1B)[2]

-

Reproductive Toxicity (Category 1A)[2]

-

Specific Target Organ Toxicity, Repeated Exposure (Category 2)[2]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1)

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1)

Section 2: Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of toxicity. The following are representative methodologies based on OECD guidelines for key toxicological endpoints.

2.1 Acute Oral Toxicity - OECD Guideline 423

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Test Animals: Healthy, young adult rodents (rats or mice), typically females, are used. Animals are fasted prior to dosing.

-

Dose Levels and Dosing: A single dose of the test substance is administered by gavage using a stomach tube. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Data Analysis: The LD50 is estimated based on the number of animal deaths at different dose levels.

2.2 Acute Inhalation Toxicity - OECD Guideline 403

This guideline describes the procedures for assessing the toxicity of a substance upon inhalation.

-

Test Animals: Young adult rodents (rats are preferred) are used.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or head-only exposure chamber for a standard duration of 4 hours.

-

Concentrations: A range of concentrations is tested to determine the LC50 (median lethal concentration).

-

Observation Period: Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.

-

Data Analysis: The LC50 is calculated from the concentration-mortality data.

2.3 In Vitro Skin Corrosion - OECD Guideline 431

This test determines the potential of a substance to cause skin corrosion using a reconstructed human epidermis model.

-

Test System: A commercially available reconstructed human epidermis model is used.

-

Application: The test substance is applied topically to the skin tissue model.

-

Exposure Time: The substance is applied for specific time points (e.g., 3 minutes and 1 hour).

-

Viability Assessment: After exposure, the viability of the skin tissue is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: A substance is identified as corrosive if the tissue viability falls below a certain threshold after a specified exposure time.

Section 3: Visualized Workflows and Pathways

3.1 Safe Handling and Disposal Workflow

The following diagram illustrates the critical steps for the safe handling and disposal of lead sulfate in a laboratory setting.

Caption: Workflow for the safe handling and disposal of lead sulfate.

3.2 Simplified Signaling Pathway of Lead-Induced Cellular Toxicity

Lead exerts its toxic effects through multiple mechanisms at the cellular level. This diagram provides a simplified overview of key signaling pathways affected by lead.

Caption: Simplified pathway of lead-induced cellular toxicity.

This technical guide provides a foundational understanding of the health and safety considerations for handling this compound. It is imperative that all personnel working with this compound adhere to strict safety protocols and are fully trained on its potential hazards.

References

- 1. Lead Waste Clean-up and Disposal - MN Dept. of Health [health.state.mn.us]

- 2. worksafebc.com [worksafebc.com]

- 3. ipo.rutgers.edu [ipo.rutgers.edu]

- 4. Working with lead | WorkSafe.qld.gov.au [worksafe.qld.gov.au]

- 5. ecplabchem.co.nz [ecplabchem.co.nz]

- 6. drexel.edu [drexel.edu]

- 7. wirehouse-es.com [wirehouse-es.com]

- 8. threesixtysafety.com [threesixtysafety.com]

- 9. hsa.ie [hsa.ie]

Lanarkite: A Comprehensive Technical Overview

Molecular Formula: Pb₂(SO₄)O

This technical guide provides an in-depth analysis of the mineral lanarkite, detailing its chemical, physical, and structural properties. It is intended for researchers, scientists, and professionals in materials science and inorganic chemistry. This document synthesizes key data into structured tables for comparative analysis, outlines experimental protocols for its synthesis, and visualizes procedural workflows.

Introduction

Lanarkite is a lead sulfate mineral with the molecular formula Pb₂(SO₄)O.[1][2][3][4][5][6] It was first discovered in Leadhills, Lanarkshire, Scotland, from which it derives its name.[1][3][4][5][6] Typically, it manifests as a secondary mineral resulting from the oxidation of galena or other lead-bearing minerals.[1][3][4][5][6] While historically a subject of mineralogical interest, lanarkite has recently garnered significant attention for its role as a precursor in the synthesis of novel materials.[6][7]

Quantitative Data

The following tables summarize the key quantitative properties of lanarkite, compiled from various mineralogical databases and research articles.

Table 1: Chemical Composition

| Element | Symbol | Weight Percentage | Oxide | Oxide Percentage |

| Lead | Pb | 78.71% | PbO | 84.79% |

| Sulfur | S | 6.09% | SO₃ | 15.21% |

| Oxygen | O | 15.20% |

Data derived from the ideal chemical formula Pb₂(SO₄)O.[8][9]

Table 2: Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic[2][3][4][9] |

| Crystal Class | Prismatic (2/m)[3][4] |

| Space Group | C2/m[4][10] |

| Unit Cell Parameters | a = 13.769 Å, b = 5.698 Å, c = 7.079 Å |

| β = 115.79° | |

| Unit Cell Volume | 500.07 ų |

Table 3: Physical Properties

| Property | Value |

| Color | Greenish white, greyish-white, pale yellow, colorless[3] |

| Luster | Adamantine, Resinous, Pearly[3] |

| Streak | White[3] |

| Hardness (Mohs) | 2 - 2.5[3] |

| Density (Measured) | 6.92 g/cm³[3] |

| Density (Calculated) | 7.0 g/cm³[3] |

| Cleavage | Perfect on {201}[10] |

| Fracture | Splintery[3] |

| Tenacity | Flexible[10] |

Table 4: Optical Properties

| Property | Value |

| Type | Biaxial (-) |

| Refractive Indices | nα = 1.928, nβ = 2.007, nγ = 2.036 |

| Birefringence | 0.108 |

| 2V Angle (Measured) | 60° |

| Luminescence | Fluorescent, yellow under long UV and X-rays[3][11] |

Experimental Protocols

The synthesis of lanarkite has become particularly relevant due to its use in the attempted synthesis of the room-temperature superconductor candidate, LK-99.[6][7] The following protocol is based on the solid-state reaction method described in related literature.

Synthesis of Lanarkite

Objective: To synthesize polycrystalline lanarkite (Pb₂(SO₄)O) from lead(II) oxide (PbO) and lead(II) sulfate (PbSO₄).

Materials:

-

Lead(II) oxide (PbO) powder

-

Lead(II) sulfate (PbSO₄) powder

-

Agate mortar and pestle

-

Alumina crucible

-

High-temperature furnace

Procedure:

-

Molar Equivalence: Accurately weigh lead(II) oxide and lead(II) sulfate powders in a 1:1 molar ratio.

-

Homogenization: Thoroughly mix and grind the powders in an agate mortar to ensure a fine, homogeneous mixture.

-

Heat Treatment: Transfer the mixed powder into an alumina crucible. Place the crucible in a furnace and heat to 725 °C.

-

Reaction: Maintain the temperature at 725 °C for 24 hours to facilitate the solid-state reaction: PbO + PbSO₄ → Pb₂(SO₄)O.[7]

-

Cooling: After 24 hours, turn off the furnace and allow the sample to cool to room temperature naturally.

-

Product Retrieval: The resulting solid material is lanarkite.

Characterization Methods

To verify the successful synthesis of lanarkite and to determine its purity and structural integrity, the following analytical techniques are recommended:

-

X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases of a material. The resulting diffraction pattern of the synthesized sample should be compared with standard lanarkite diffraction data (e.g., JCPDS data file 72-1393) to confirm its identity and phase purity.[1]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can be used to identify the functional groups present in the sample, specifically the sulfate (SO₄) group, to confirm the chemical composition.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and oxidation states of the constituent elements (Pb, S, O) on the surface of the synthesized material.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization of lanarkite.

References

- 1. arxiv.org [arxiv.org]

- 2. [2308.03823] Synthesis and characterisation of LK-99 [arxiv.org]

- 3. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 4. mindat.org [mindat.org]

- 5. Lanarkite - Wikipedia [en.wikipedia.org]

- 6. Learn About Lanarkite | Home [lanarkite.com]

- 7. LK-99 - Wikipedia [en.wikipedia.org]

- 8. medium.datadriveninvestor.com [medium.datadriveninvestor.com]

- 9. Mineral Database - Mineralogy of Wales [museum.wales]

- 10. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 11. storage.prod.researchhub.com [storage.prod.researchhub.com]

Geological context of secondary lead mineral formation

An In-Depth Technical Guide to the Geological Context of Secondary Lead Mineral Formation

Abstract

Secondary lead minerals are formed through the chemical weathering and oxidation of primary lead ores, most notably galena (PbS). Their formation, stability, and paragenesis are intricately linked to the specific geochemical conditions of the supergene environment. This technical guide provides a comprehensive overview of the geological context of secondary lead mineral formation, detailing the controlling physicochemical parameters, common mineral species, and the experimental protocols used to investigate these processes. Quantitative data are summarized for clarity, and key processes are visualized through logical diagrams. This document is intended for researchers, geochemists, and environmental scientists working on mineralogy, ore deposit geology, and heavy metal remediation.

Introduction

The transformation of primary ore minerals into secondary forms is a fundamental geochemical process that occurs in the upper portions of ore deposits, a zone often referred to as the supergene environment. For lead deposits, the primary sulfide ore, galena (PbS), is unstable in the presence of oxygenated meteoric water and weathers to form a diverse suite of more stable, oxidized secondary minerals.[1][2] These secondary minerals, which include sulfates, carbonates, phosphates, arsenates, and vanadates, play a crucial role in controlling the mobility and bioavailability of lead in the environment.[1][2] Understanding the geological and geochemical context of their formation is critical for mineral exploration, ore processing, and the development of effective remediation strategies for contaminated sites.

The Primary Source: Galena (PbS)

Galena is the most common primary ore mineral of lead.[3][4] It is a lead sulfide with a cubic crystal system and is often associated with other sulfide minerals like sphalerite (ZnS) and pyrite (FeS₂).[5] Primary galena mineralization typically occurs through hydrothermal processes, where hot, metal-rich fluids deposit minerals in veins and fractures within a host rock.[4] While stable under reducing conditions deep underground, galena readily weathers when exposed to the oxidizing conditions near the Earth's surface.[1][5]

The Formation Process: Weathering and Oxidation

The formation of secondary lead minerals begins with the oxidative dissolution of galena. When exposed to air and water, galena is oxidized, releasing lead ions (Pb²⁺) and sulfate (SO₄²⁻) into the surrounding fluid. This process is the foundational step for all subsequent secondary mineral precipitation. The specific mineral that forms is dependent on the anions present in the weathering solution and the prevailing physicochemical conditions.

Geochemical Controls on Secondary Mineral Stability

The specific secondary lead mineral assemblage that develops is controlled by a sensitive interplay of several geochemical factors. The stability of each phase is dictated by the principles of chemical thermodynamics.

Physicochemical Parameters

-

Redox Potential (Eh): The initial weathering of galena is an oxidation process, requiring a positive Eh. The stability fields of the various secondary minerals can be visualized on Eh-pH diagrams, which map mineral stability as a function of redox potential and pH.[4][6]

-

pH: The acidity or alkalinity of the fluid is a master variable. Galena dissolution is promoted by both higher acidity and alkalinity.[3] The relative stability of the major secondary minerals is strongly pH-dependent. For instance, anglesite is typically more stable in acidic conditions, while cerussite formation is favored in neutral to alkaline environments where carbonate is available.[5][7]

-

Temperature: While primary mineralization can occur at temperatures from 50 to 150°C, supergene processes occur at near-surface temperatures.[3] However, elevated temperatures can increase reaction rates and enhance the stability of certain phases like hydrocerussite.[8]

-

Partial Pressure of Carbon Dioxide (PCO₂): The availability of dissolved carbonate, necessary for the formation of cerussite (PbCO₃), is directly related to the PCO₂ of the fluid and the atmosphere with which it equilibrates.[7]

Role of Anion Activity

The presence and concentration of specific anions in the weathering fluids are the primary determinants of the resulting mineralogy.

-

Sulfate (SO₄²⁻): Derived from the oxidation of sulfide in galena itself, sulfate is readily available, leading to the common formation of anglesite (PbSO₄) as an early weathering product.[9]

-

Carbonate (CO₃²⁻): Sourced from atmospheric CO₂ dissolving in water or from the dissolution of carbonate host rocks (e.g., limestone), this anion leads to the precipitation of cerussite (PbCO₃).[1][7]

-

Phosphate (PO₄³⁻), Arsenate (AsO₄³⁻), Vanadate (VO₄³⁻): These anions are typically derived from the weathering of accessory minerals in the host rock (e.g., apatite) or from external sources like organic matter. Their presence, even at low concentrations, leads to the formation of the highly insoluble pyromorphite-group minerals, such as pyromorphite [Pb₅(PO₄)₃Cl], mimetite [Pb₅(AsO₄)₃Cl], and vanadinite [Pb₅(VO₄)₃Cl].[1][2]

Data Summary Table

The stability of secondary lead minerals is highly dependent on local geochemical conditions. The following table summarizes the key controlling parameters and stability relationships for the most common species.

| Mineral | Chemical Formula | Key Anions Required | Typical pH Range of Stability | Relative Solubility/Stability |

| Anglesite | PbSO₄ | SO₄²⁻ | Acidic (< 4.3) | More soluble than cerussite and pyromorphite under most natural conditions.[5] |

| Cerussite | PbCO₃ | CO₃²⁻ | Neutral to Alkaline (approx. 4.3 - 9.8) | Less soluble than anglesite in its stability range; more soluble than pyromorphite.[5] |

| Pyromorphite | Pb₅(PO₄)₃Cl | PO₄³⁻, Cl⁻ | Wide range (most stable above pH 3.0) | Extremely low solubility; often the most stable and persistent secondary lead phase.[5][6] |

Common Secondary Lead Minerals and Paragenesis

Petrographic studies reveal a common spatial and temporal sequence of mineral formation, known as paragenesis, during the weathering of galena.[1][2]

-

Anglesite (PbSO₄) and Cerussite (PbCO₃): These minerals often form first, creating rims directly replacing galena or crystallizing in nearby voids.[10] Their formation is a direct consequence of the oxidation of galena and the immediate availability of sulfate and carbonate.

-

Pyromorphite Group Minerals (PyGM): The pyromorphite group minerals are significantly less soluble than anglesite and cerussite.[5] Over time, fluids containing phosphate, arsenate, or vanadate will react with the earlier-formed anglesite and cerussite, or with dissolved Pb²⁺, to form the more stable PyGM. This often results in a zoned texture, with relic galena at the core, followed by a zone of cerussite/anglesite, and an outer crust of pyromorphite.[2][10] Ultimately, due to their exceptional stability, PyGM are often the final, persistent lead mineral phase remaining after prolonged weathering.[2]

Experimental Protocols for Investigation

The study of secondary lead mineral formation utilizes a combination of geochemical modeling, electrochemical analysis, and laboratory synthesis experiments.

Electrochemical Analysis of Galena Weathering

This method investigates the kinetics and mechanisms of galena dissolution.[3]

-

Apparatus: A standard three-electrode system is used, typically in a three-necked flask to allow for controlled atmospheric conditions.[3]

-

Electrodes:

-

Electrolyte: An aqueous solution designed to simulate a specific environment, such as NaCl solution to mimic seawater or a dilute sulfuric/nitric acid solution to simulate acid rain.[2][3] Parameters like pH and anion concentration are systematically varied.

-

Procedure:

-

The open-circuit potential (OCP) is measured to determine the initial electrochemical state of the galena surface.

-

Potentiodynamic polarization (PDP) is performed by scanning the potential to induce oxidation and reduction, revealing information about corrosion rates.

-

Electrochemical Impedance Spectroscopy (EIS) is used to study the properties of passive films that may form on the galena surface during weathering.[3]

-

Synthesis of Pyromorphite (Aqueous Precipitation Method)

This protocol describes the formation of pyromorphite from solution at ambient temperature, mimicking natural precipitation.[11]

-

Reagents:

-

Lead source: e.g., Pb(NO₃)₂ solution.

-

Phosphate source: e.g., (NH₄)₂HPO₄ or NaH₂PO₄ solution.

-

Chloride source: e.g., NaCl solution.

-

pH buffer: e.g., MES or TRIS buffer to maintain a constant pH.

-

-

Procedure:

-

Prepare separate stock solutions of the lead source, phosphate source, and chloride source.

-

In a reaction vessel (e.g., a glass beaker), add the pH buffer and adjust to the desired pH (e.g., 6.0).

-

While stirring vigorously, slowly add the lead, phosphate, and chloride solutions. A precipitate will form immediately.

-

Allow the suspension to age for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure the reaction reaches equilibrium and to promote crystal growth.

-

Isolate the solid product by filtration or centrifugation.

-

Wash the solids repeatedly with deionized water to remove any unreacted ions.

-

Dry the final product at a low temperature (e.g., 40-60°C).

-

Characterize the product using X-ray Diffraction (XRD) to confirm the pyromorphite phase and Scanning Electron Microscopy (SEM) to observe crystal morphology.[11][12]

-

General Hydrothermal Synthesis Method

This technique is used to synthesize crystalline materials that may not easily form from solution at ambient conditions.[13]

-

Apparatus: A high-pressure, sealed vessel known as an autoclave, often lined with an inert material like Teflon.[14]

-

Reagents:

-

Nutrient: The precursor materials for the desired mineral (e.g., PbCO₃ for cerussite recrystallization).

-

Solvent: Typically deionized water.

-

Mineralizer (optional): A substance added to increase the solubility of the nutrient (e.g., a mild acid or base).

-

-

Procedure:

-

The nutrient and solvent are placed inside the autoclave. For crystal growth, a seed crystal can be suspended in the upper portion of the vessel.[13]

-

The autoclave is sealed and placed in a furnace capable of creating a temperature gradient.

-

The vessel is heated to a specific temperature (e.g., 150-250°C), which raises the internal pressure.[8][13]

-

A temperature differential is maintained, causing the nutrient to dissolve in the hotter zone and precipitate in the cooler zone (often onto the seed crystal).[13]

-

The system is held at temperature for a period ranging from hours to days to allow for crystal growth.[15]

-

The autoclave is slowly cooled to room temperature.

-

The synthesized crystals are recovered, washed, and dried.

-

Conclusion

The formation of secondary lead minerals is a complex process governed by the oxidative weathering of a primary source, typically galena, and controlled by the specific geochemical conditions of the supergene environment. The interplay between pH, redox potential, and the activity of various anions dictates which secondary minerals—such as anglesite, cerussite, or members of the highly stable pyromorphite group—will form and persist. Understanding these geological controls is essential for predicting the fate and transport of lead in natural and contaminated environments. The experimental protocols outlined herein provide robust frameworks for investigating these formation processes under controlled laboratory conditions, enabling a deeper understanding of the fundamental mechanisms at play.

References

- 1. fieldsjournal.org.uk [fieldsjournal.org.uk]

- 2. Galena weathering under simulated acid rain conditions: electrochemical processes and environmental assessments - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lead Eh-pH [sedimentaryores.net]

- 10. researchgate.net [researchgate.net]

- 11. uu.diva-portal.org [uu.diva-portal.org]

- 12. Method development for the synthesis of large crystals of pyromorphite | Fields: journal of Huddersfield student research [fieldsjournal.org.uk]

- 13. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]

- 14. Hydrothermal synthesis method | TAIRUS [tairus-gems.com]

- 15. gemgazette.com [gemgazette.com]

Unveiling the Luminescent Properties of Lead Oxysulfate Under Ultraviolet Light

Researchers have confirmed that certain lead oxysulfate minerals exhibit fluorescence when exposed to ultraviolet (UV) light, a phenomenon with potential applications in materials science and geology. This guide provides a comprehensive overview of the current understanding of the fluorescence of lead oxysulfate, detailing its characteristics, the underlying mechanisms, and the experimental methods used for its study.

Lead oxysulfates, a class of minerals containing lead, oxygen, and sulfate groups, have been identified as fluorescent materials. Notably, the minerals lanarkite (Pb₂(SO₄)O) and leadhillite (Pb₄(SO₄)(CO₃)₂(OH)₂) display a characteristic yellow fluorescence under both longwave and shortwave UV radiation.[1][2][3][4][5] This intrinsic luminescence is a subject of ongoing research to elucidate its origins and potential for practical applications.

Photoluminescence Characteristics of Lead Oxysulfate Minerals

While detailed quantitative data on the fluorescence of all lead oxysulfate compounds is not extensively available in the public domain, analysis of related minerals provides significant insights.

| Mineral | Chemical Formula | UV Fluorescence Color |

| Lanarkite | Pb₂(SO₄)O | Yellow (Longwave UV, X-rays)[2][4][6] |

| Leadhillite | Pb₄(SO₄)(CO₃)₂(OH)₂ | Yellowish (Longwave and Shortwave UV)[3][5][7] |

| Susannite | Pb₄(SO₄)(CO₃)₂(OH)₂ | Fluorescent (Specific color not always detailed) |

Table 1: Summary of the fluorescent properties of common lead oxysulfate minerals.

The fluorescence in these minerals is generally described as a yellowish glow. However, the precise emission and excitation wavelengths, quantum yields, and fluorescence lifetimes are not well-documented in readily accessible literature, highlighting an area for further experimental investigation.

Experimental Protocols for Characterizing Fluorescence

The study of fluorescence in minerals like lead oxysulfate involves a suite of spectroscopic techniques. A typical experimental setup for analyzing the photoluminescence of a mineral sample is outlined below.

Experimental Workflow for Mineral Fluorescence Analysis

Figure 1: A generalized workflow for the experimental analysis of mineral fluorescence.

Key steps in the experimental protocol include:

-

Sample Preparation: A sample of the lead oxysulfate mineral is typically prepared as a polished section to ensure a flat and clean surface for analysis.

-

Excitation: The sample is irradiated with a UV light source, such as a UV laser or a xenon lamp coupled with a monochromator to select the excitation wavelength.

-

Emission Collection: The light emitted by the sample is collected, typically at a 90-degree angle to the excitation beam to minimize scattered light.

-

Spectral Analysis: The emitted light is passed through an emission monochromator to separate the different wavelengths of the fluorescence.

-

Detection: A sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD), measures the intensity of the fluorescence at each wavelength.

-

Data Analysis: The resulting data is processed to generate emission and excitation spectra. For more advanced analysis, time-resolved measurements can be performed to determine the fluorescence lifetime.

Potential Mechanisms and Signaling Pathways

The fluorescence in lead-containing compounds is often attributed to electronic transitions involving the lead (Pb²⁺) ion. In the case of lead oxysulfate, the crystal structure and the local environment of the lead ions play a crucial role in determining the luminescent properties.

A theoretical study on the electronic structure of lanarkite suggests that its properties are influenced by the coordination of lead and sulfate clusters within the crystal lattice. While the concept of "signaling pathways" is more commonly associated with biological systems, a logical diagram can illustrate the photophysical processes leading to fluorescence in lead oxysulfate.

Figure 2: A simplified diagram of the photophysical processes in lead oxysulfate fluorescence.

The process begins with the absorption of a UV photon by a lead ion, promoting it to an excited electronic state. The excited ion can then return to its ground state through two primary pathways: radiative decay, which results in the emission of a photon (fluorescence), or non-radiative decay, where the energy is dissipated as heat. The observed yellow fluorescence is the result of the radiative decay process.

References

- 1. Lanarkite - Encyclopedia [le-comptoir-geologique.com]

- 2. mindat.org [mindat.org]

- 3. Luminescence, fluorescence et phosphorescence des minéraux: bibliographie [fluomin.org]

- 4. Lanarkite Mineral Data [webmineral.com]

- 5. Leadhillite - Wikipedia [en.wikipedia.org]

- 6. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 7. Leadhillite Mineral Data [webmineral.com]

Unveiling Lanarkite: A Technical History of its Discovery and Analysis in Leadhills, Scotland

Leadhills, Scotland - In the early 19th century, the rich mineral landscape of Leadhills, Scotland, yielded a new mineral species, later to be named lanarkite. This technical guide delves into the historical discovery and initial scientific characterization of this lead sulphate oxychloride, providing researchers, scientists, and drug development professionals with a detailed account of the early analytical chemistry and mineralogy that brought this compound to light.

The story of lanarkite's formal identification begins in 1832, when the eminent French mineralogist François Sulpice Beudant bestowed its current name, a tribute to its place of origin in Lanarkshire.[1][2] However, the mineral had been a subject of scientific inquiry more than a decade prior.

Initial Discovery and Misidentification

The first documented analysis of the mineral was conducted by the English mineralogist and crystallographer, Henry James Brooke, and published in 1820 in the Edinburgh Philosophical Journal. In his paper titled "On three new species of lead-ore," Brooke described a substance from the Susanna Mine in Leadhills which he named "sulphato-carbonate of lead." His initial analysis, based on the analytical techniques of the time, led him to believe it was a compound containing both sulphate and carbonate anions.

Early Quantitative Analysis

Brooke's 1820 publication provides the first quantitative data on the composition of what would become known as lanarkite. His analysis, a testament to the meticulous, albeit rudimentary, methods of early 19th-century chemistry, reported the following composition:

| Component | Percentage (%) |

| Sulphate of Lead | 53.1 |

| Carbonate of Lead | 46.9 |

This early analysis, while later proven to be a misinterpretation of the mineral's true nature as a lead sulphate oxychloride with the formula Pb₂(SO₄)O, represents a critical first step in its scientific journey.[1][3]

Experimental Protocols of the Early 19th Century

The precise experimental protocols used by Henry James Brooke in his 1820 analysis were not detailed in the available historical records. However, based on the common analytical chemistry practices of the era for mineral analysis, a likely workflow can be reconstructed.

1. Sample Preparation: A pure sample of the mineral would have been carefully selected and crushed into a fine powder to facilitate chemical reactions.

2. Dissolution: The powdered mineral would have been dissolved in a suitable acid, likely nitric acid (HNO₃), to bring the lead and other components into solution. This process would have been carefully observed for any effervescence, which Brooke likely interpreted as the release of carbon dioxide from a carbonate component.

3. Gravimetric Analysis: This was the cornerstone of quantitative analysis in the 19th century. The general procedure would have involved the selective precipitation of components from the solution, followed by filtration, washing, drying, and weighing of the precipitate.

-

Sulphate Determination: To quantify the sulphate content, a soluble barium salt, such as barium chloride (BaCl₂), would have been added to the solution. This would precipitate the highly insoluble barium sulphate (BaSO₄). The precipitate would then be collected, dried, and weighed. From the weight of the barium sulphate, the amount of sulphate in the original sample could be calculated using stoichiometric principles.

-

Lead Determination: The lead could have been precipitated as lead sulphate (PbSO₄) by the addition of sulphuric acid (H₂SO₄) or as lead chloride (PbCl₂) by adding hydrochloric acid (HCl). The resulting precipitate would be collected, dried, and weighed to determine the amount of lead.

-

"Carbonate" Determination: The "carbonate" percentage reported by Brooke was likely determined by difference, or by attempting to measure the volume of gas released upon dissolution in acid. The misidentification likely arose from the reaction of the mineral with acid, which may have produced gases that were misinterpreted as CO₂.

4. Crystallographic Analysis: In addition to chemical analysis, the physical properties of the mineral would have been examined. The angles between the crystal faces would have been measured using a contact goniometer or the more advanced Wollaston's reflecting goniometer, which was available at the time. This would have provided crucial information for its crystallographic characterization.

5. Physical Property Determination: Basic physical properties such as hardness (using Mohs scale) and specific gravity (determined by weighing the sample in air and then in water) would also have been measured to further characterize the new mineral.

The Formal Naming by Beudant

In 1832, François Sulpice Beudant, in the second edition of his influential work, "Traité Élémentaire de Minéralogie," formally recognized this mineral as a distinct species.[1][2] He corrected the interpretation of its composition and, based on its discovery locality, named it lanarkite . It is unclear from available records whether Beudant conducted a completely new chemical analysis or reinterpreted Brooke's findings in light of evolving chemical knowledge.

Visualizing the Discovery Timeline

The following diagram illustrates the key events in the discovery and initial analysis of lanarkite.

Conclusion

The history of lanarkite's discovery in Leadhills is a compelling case study in the evolution of mineralogy and analytical chemistry. From its initial discovery and misidentification by Henry James Brooke to its formal naming by François Sulpice Beudant, the story of lanarkite highlights the progressive nature of scientific understanding. The early quantitative data and the inferred experimental protocols, though rudimentary by modern standards, laid the essential groundwork for the future study of this unique mineral. This historical context provides a valuable foundation for contemporary researchers engaged in the study and potential applications of lanarkite and other complex inorganic compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity Lanarkite Crystals

Abstract: This document provides detailed protocols for the synthesis of high-purity lanarkite (Pb₂(SO₄)O) crystals, a material of significant interest in materials science and condensed matter physics. Three primary synthesis methodologies are presented: a solid-state reaction, a high-temperature flux growth method, and a hydrothermal synthesis route. These protocols are designed to cater to a range of research needs, from the production of polycrystalline powders to the cultivation of high-purity single crystals. Quantitative data for each method is summarized for comparative analysis. Furthermore, experimental workflows are visually represented to ensure clarity and reproducibility.

Introduction

Lanarkite, a lead sulfate oxide mineral, has garnered renewed attention due to its role as a precursor in the synthesis of novel materials.[1][2] The ability to produce high-purity lanarkite crystals is crucial for fundamental studies of its physical properties and for ensuring the quality of subsequently synthesized materials. This document outlines three distinct synthesis protocols, each offering different advantages concerning crystal quality, purity, and experimental complexity.

Comparative Synthesis Data

The following table summarizes the key quantitative parameters and expected outcomes for the three synthesis methods described herein.

| Parameter | Solid-State Synthesis | Flux Growth Method | Hydrothermal Synthesis |

| Precursors | Lead(II) Oxide (PbO), Lead(II) Sulfate (PbSO₄) | Lead(II) Oxide (PbO), Lead(II) Sulfate (PbSO₄), Lead(II) Fluoride (PbF₂) | Lead(II) Oxide (PbO), Lead(II) Sulfate (PbSO₄), Deionized Water |

| Molar Ratio (PbO:PbSO₄) | 1:1[3] | 1:1 (solute) | 1:1 |

| Reaction Temperature | 725-750 °C[3][4] | 900-1000 °C (soaking) | 200-250 °C |

| Reaction Time | 24 hours[3] | 48-72 hours (cooling) | 24-48 hours |

| Pressure | Ambient | Ambient | Autogenous (saturated steam pressure) |

| Expected Crystal Size | Microcrystalline powder | 0.5 - 2 mm | 0.1 - 0.5 mm |

| Expected Purity | >95% | >99% | >98% |

| Yield | High (~90-95%) | Moderate (~60-80%) | Moderate to High (~70-90%) |

Experimental Protocols

Protocol 1: Solid-State Synthesis of Lanarkite Powder

This protocol is adapted from methodologies reported in the context of LK-99 synthesis and is suitable for producing large quantities of polycrystalline lanarkite.[1][3]

Materials and Equipment:

-

Lead(II) Oxide (PbO), 99.9% purity

-

Lead(II) Sulfate (PbSO₄), 99.9% purity

-

Agate mortar and pestle

-

Alumina crucible

-

High-temperature furnace

Procedure:

-

In a fume hood, weigh out equimolar amounts of PbO and PbSO₄. For example, 2.23 g of PbO (molar mass: 223.2 g/mol ) and 3.03 g of PbSO₄ (molar mass: 303.26 g/mol ).

-

Thoroughly grind the powders together in an agate mortar and pestle for 15-20 minutes to ensure a homogenous mixture.

-

Transfer the mixed powder to an alumina crucible.

-

Place the crucible in a high-temperature furnace.

-

Heat the furnace to 750 °C at a ramp rate of 5 °C/min.

-

Hold the temperature at 750 °C for 24 hours.[3]

-

After 24 hours, turn off the furnace and allow it to cool naturally to room temperature.

-

The resulting product is a grayish-white powder of lanarkite.

-

Characterize the product using X-ray diffraction (XRD) to confirm phase purity.

Protocol 2: Flux Growth of High-Purity Lanarkite Crystals

This protocol is a generalized method for growing single crystals from a high-temperature solution (flux). Lead(II) fluoride (PbF₂) is proposed as a suitable flux due to its low melting point and efficacy in dissolving lead oxides and sulfates.

Materials and Equipment:

-

Lead(II) Oxide (PbO), 99.99% purity

-

Lead(II) Sulfate (PbSO₄), 99.99% purity

-

Lead(II) Fluoride (PbF₂), 99.99% purity (flux)

-

Platinum crucible with a lid

-

High-temperature, programmable furnace

Procedure:

-

Prepare a mixture of the solute (PbO and PbSO₄) and the flux (PbF₂). A solute to flux molar ratio of 1:10 is a good starting point.

-

For a 1:1 molar ratio of PbO to PbSO₄ in the solute, use appropriate masses.

-

-

Place the mixture in a platinum crucible and cover with a platinum lid.

-

Place the crucible in a programmable high-temperature furnace.

-

Heat the furnace to 950 °C at a ramp rate of 100 °C/hour.

-

Hold at 950 °C for 10 hours to ensure complete dissolution and homogenization of the solute in the molten flux.

-

Slowly cool the furnace to 700 °C at a rate of 1-3 °C/hour. This slow cooling is critical for the nucleation and growth of high-quality crystals.

-

From 700 °C, cool the furnace to room temperature at a rate of 50 °C/hour.

-

The lanarkite crystals will be embedded in the solidified flux. The flux can be removed by mechanical means or by dissolving it in a suitable solvent (e.g., dilute nitric acid), which should be tested for its reactivity with lanarkite.

Protocol 3: Hydrothermal Synthesis of Lanarkite Crystals

This method utilizes the increased solubility of precursors in water at elevated temperatures and pressures to facilitate crystal growth.

Materials and Equipment:

-

Lead(II) Oxide (PbO), 99.9% purity

-

Lead(II) Sulfate (PbSO₄), 99.9% purity

-

Deionized water

-

Teflon-lined stainless steel autoclave

-

Laboratory oven

Procedure:

-

Weigh out equimolar amounts of PbO and PbSO₄ and place them at the bottom of the Teflon liner of the autoclave.

-

Fill the Teflon liner with deionized water to approximately 70-80% of its volume.

-

Seal the Teflon liner and place it inside the stainless steel autoclave. Tightly seal the autoclave.

-

Place the autoclave in a laboratory oven and heat to 220 °C.

-

Maintain the temperature for 48 hours. The pressure inside the autoclave will be the autogenous pressure of saturated steam at that temperature.

-

After the reaction time, turn off the oven and allow the autoclave to cool slowly to room temperature over several hours. Caution: Do not open the autoclave until it has completely cooled to room temperature.

-

Once cooled, open the autoclave and retrieve the Teflon liner.

-

The lanarkite crystals will have formed at the bottom of the liner. Carefully decant the supernatant.

-

Wash the crystals with deionized water and then with ethanol to aid in drying.

-

Dry the crystals in a desiccator or at a low temperature (e.g., 60 °C) in an oven.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of each synthesis protocol.

Caption: Workflow for Solid-State Synthesis of Lanarkite.

Caption: Workflow for Flux Growth of Lanarkite Crystals.

Caption: Workflow for Hydrothermal Synthesis of Lanarkite.

References

Application Notes on the Aqueous Synthesis of Lead Oxysulfate (Pb₂(SO₄)O)

Introduction

Lead oxysulfate, with the chemical formula Pb₂(SO₄)O, also known as the mineral lanarkite, is a compound of interest in various fields of materials science and chemistry. Notably, it has garnered attention as a precursor material in the synthesis of novel electronic materials. This document provides detailed protocols for the aqueous synthesis of lead oxysulfate, targeting researchers, scientists, and professionals in drug development who may require this compound for their studies. The synthesis is presented as a two-step process: first, the precipitation of lead(II) sulfate (PbSO₄), followed by its conversion to lead oxysulfate in a basic aqueous medium.

Chemical Reactions

The synthesis pathway involves two main reactions:

-

Precipitation of Lead(II) Sulfate: Pb(NO₃)₂(aq) + Na₂SO₄(aq) → PbSO₄(s) + 2NaNO₃(aq)

-

Conversion to Lead Oxysulfate: 2PbSO₄(s) + 2NaOH(aq) → Pb₂(SO₄)O(s) + Na₂SO₄(aq) + H₂O(l)

Safety Precautions

All lead compounds are toxic and should be handled with extreme care. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of any dust or aerosols. Dispose of all lead-containing waste according to institutional and local environmental regulations.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the described synthesis methods. Please note that actual results may vary depending on specific experimental conditions.

| Parameter | Step 1: Lead(II) Sulfate Synthesis | Step 2: Lead Oxysulfate Synthesis |

| Reactants | Lead(II) Nitrate, Sodium Sulfate | Lead(II) Sulfate, Sodium Hydroxide |

| Solvent | Deionized Water | Deionized Water |

| Reaction Temperature | Room Temperature | 60 °C |

| Reaction Time | ~30 minutes | ~2 hours |

| Appearance of Product | White precipitate | Off-white to pale yellow powder |

| Typical Yield | > 95% | > 90% |

| Purity | High (>99%) | Phase-pure by XRD |

| Particle Size | 1-10 µm (as precipitate) | 1-20 µm (agglomerates) |

Experimental Protocols

Protocol 1: Synthesis of Lead(II) Sulfate (PbSO₄) via Precipitation

This protocol details the preparation of lead(II) sulfate by the reaction of aqueous solutions of lead(II) nitrate and sodium sulfate.[1][2][3][4][5]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Beakers

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Wash bottle

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of lead(II) nitrate by dissolving 165.6 g of Pb(NO₃)₂ in 1 L of deionized water.

-

Prepare a 0.5 M solution of sodium sulfate by dissolving 71.02 g of Na₂SO₄ in 1 L of deionized water.

-

-

Precipitation:

-

In a beaker, place a measured volume of the 0.5 M lead(II) nitrate solution.

-

While stirring the lead(II) nitrate solution with a magnetic stirrer, slowly add an equimolar volume of the 0.5 M sodium sulfate solution. A white precipitate of lead(II) sulfate will form immediately.[5]

-

Continue stirring for 15-30 minutes to ensure the reaction goes to completion.

-

-

Filtration and Washing:

-

Set up a Buchner funnel with a piece of filter paper.

-

Filter the reaction mixture to separate the white precipitate of lead(II) sulfate.

-

Wash the precipitate on the filter paper with copious amounts of deionized water to remove any soluble impurities, particularly sodium nitrate.

-

Continue washing until the conductivity of the filtrate is close to that of deionized water.

-

-

Drying:

-

Carefully transfer the filter paper with the washed precipitate to a watch glass or a petri dish.

-

Dry the lead(II) sulfate in a drying oven at 80-100 °C for several hours until a constant weight is achieved.

-

-

Characterization:

-

The final product is a fine white powder. The identity and purity can be confirmed by X-ray diffraction (XRD).

-

Protocol 2: Synthesis of Lead Oxysulfate (Pb₂(SO₄)O) from Lead(II) Sulfate

This protocol describes the conversion of the previously synthesized lead(II) sulfate into lead oxysulfate using a sodium hydroxide solution.

Materials:

-

Synthesized lead(II) sulfate (PbSO₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Beaker with a magnetic stirrer and stir bar

-

Heating mantle or hot plate with temperature control

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Wash bottle

-

Drying oven

Procedure:

-

Prepare a Suspension:

-

In a beaker, create a suspension of the synthesized lead(II) sulfate in deionized water. A suitable concentration is approximately 10-20 g of PbSO₄ per 100 mL of water.

-

-

Basification and Reaction:

-

While stirring the suspension, slowly add a 1 M NaOH solution dropwise.

-

Monitor the pH of the suspension. Continue adding the NaOH solution until the pH of the slurry reaches and is maintained at approximately 11.

-

Once the desired pH is reached, heat the suspension to 60 °C.

-

Maintain the temperature and continue stirring for 2 hours to ensure complete conversion to lead oxysulfate.

-

-

Filtration and Washing:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid product using a Buchner funnel and filter paper.

-

Wash the precipitate thoroughly with deionized water to remove excess sodium hydroxide and any soluble sulfate salts.

-

Continue washing until the pH of the filtrate is neutral.

-

-

Drying:

-

Transfer the washed product to a watch glass or petri dish.

-

Dry the lead oxysulfate in a drying oven at 80-100 °C until a constant weight is obtained.

-

-

Characterization:

-

The final product is an off-white to pale yellow powder.

-

The identity and phase purity of the synthesized lead oxysulfate (lanarkite) should be confirmed using X-ray diffraction (XRD). The obtained pattern can be compared with standard reference patterns for lanarkite (e.g., PDF card #33-1486).[6]

-

Visualizations

Caption: Workflow for Lead Oxysulfate Synthesis.

References

Application Notes and Protocols for the Characterization of Synthesized Lead Oxysulfate

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the characterization of synthesized lead oxysulfate, a compound of interest in various industrial and research applications. The following sections detail the principles and experimental procedures for key analytical techniques, accompanied by data presentation tables and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

X-ray Diffraction (XRD)

Application: XRD is a fundamental technique for identifying the crystalline phases present in a material and determining its crystal structure. For synthesized lead oxysulfate, XRD is used to confirm the formation of the desired phase (e.g., lanarkite, Pb₂O(SO₄)), assess its purity, and determine its lattice parameters.

Experimental Protocol:

-

Sample Preparation:

-

Grind the synthesized lead oxysulfate powder using an agate mortar and pestle to ensure a fine and homogenous particle size (typically <10 µm).

-

Carefully pack the powder into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge. A glass slide can be used to gently press the surface.

-

-

Instrument Parameters (Typical):

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° - 80°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/min

-

Optics: Bragg-Brentano geometry

-

-

Data Analysis:

-

Identify the crystalline phases by comparing the experimental diffraction pattern with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD).

-

Perform Rietveld refinement to determine the lattice parameters and crystallite size.

-

Data Presentation:

Table 1: Representative XRD Data for Lead Oxysulfate (Lanarkite - Pb₂O(SO₄))

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 15.2 | 5.82 | 30 | (200) |

| 26.8 | 3.32 | 100 | (11-2) |

| 28.2 | 3.16 | 85 | (40-1) |

| 31.5 | 2.84 | 45 | (31-2) |

| 47.8 | 1.89 | 50 | (023) |

| 52.1 | 1.75 | 40 | (60-3) |

Note: These are representative data for lanarkite and may vary slightly depending on the synthesis method and experimental conditions.

Experimental Workflow:

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

Application: SEM provides high-resolution images of the surface morphology and microstructure of the synthesized lead oxysulfate, revealing information about particle size, shape, and aggregation.[1] When coupled with EDX, it allows for the qualitative and quantitative determination of the elemental composition of the sample, confirming the presence of lead, oxygen, and sulfur.[2][3]

Experimental Protocol:

-

Sample Preparation:

-

Mount a small amount of the lead oxysulfate powder onto an aluminum stub using double-sided carbon tape.

-

Gently press the powder to ensure good adhesion.

-

For non-conductive samples, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

-

-

SEM Imaging:

-

Accelerating Voltage: 10-20 kV

-

Working Distance: 10-15 mm

-

Detector: Secondary Electron (SE) for topography, Backscattered Electron (BSE) for compositional contrast.

-

Acquire images at various magnifications to observe the overall morphology and fine details.

-

-

EDX Analysis:

-

Select a representative area or specific particles for elemental analysis.

-

Acquisition Time: 60-120 seconds for a point analysis or map.

-

Generate an EDX spectrum to identify the elements present.

-

Perform quantitative analysis to determine the atomic and weight percentages of each element.

-

Generate elemental maps to visualize the spatial distribution of lead, oxygen, and sulfur.

-

Data Presentation:

Table 2: Representative Quantitative EDX Analysis of Synthesized Lead Oxysulfate

| Element | Weight % | Atomic % |

| O | 12.2 | 42.8 |

| S | 6.1 | 10.7 |

| Pb | 81.7 | 46.5 |

Note: These are theoretical values for Pb₂O(SO₄) and may vary in experimental results due to surface contamination or deviations from stoichiometry.

Experimental Workflow:

Fourier-Transform Infrared Spectroscopy (FTIR)

Application: FTIR spectroscopy is used to identify the functional groups present in the synthesized lead oxysulfate. The vibrational modes of the sulfate (SO₄²⁻) and lead-oxygen (Pb-O) bonds give rise to characteristic absorption bands in the infrared spectrum, confirming the formation of the oxysulfate compound.[4]

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of the lead oxysulfate powder (1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture to a very fine powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64

-

Acquire a background spectrum of a pure KBr pellet before scanning the sample.

-

-

Data Analysis:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption peaks corresponding to the vibrational modes of the sulfate and lead-oxygen bonds.

-

Data Presentation:

Table 3: Representative FTIR Peak Assignments for Lead Oxysulfate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1100 - 1050 | ν₃ (asymmetric stretching) | SO₄²⁻ |

| ~965 | ν₁ (symmetric stretching) | SO₄²⁻ |

| ~610 - 600 | ν₄ (bending) | SO₄²⁻ |

| < 500 | - | Pb-O modes |

Note: The exact peak positions can be influenced by the crystal structure and any impurities present.

Experimental Workflow:

Thermal Analysis (TGA/DSC)

Application: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of synthesized lead oxysulfate. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events such as phase transitions and decomposition.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the lead oxysulfate powder into an alumina or platinum crucible.

-

-

Instrument Parameters:

-

Temperature Range: Room temperature to 1200 °C

-

Heating Rate: 10 °C/min

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a flow rate of 50-100 mL/min.

-

-

Data Analysis:

-

Analyze the TGA curve to identify the temperature ranges of mass loss and determine the percentage of mass lost at each step.

-

Analyze the DSC curve to identify endothermic or exothermic peaks corresponding to phase transitions, melting, or decomposition.

-

Correlate the TGA and DSC data to understand the thermal decomposition pathway of the lead oxysulfate. The decomposition of lead sulfate typically begins at temperatures above 800 °C.[5][6]

-

Data Presentation:

Table 4: Representative Thermal Analysis Data for Lead Oxysulfate

| Temperature Range (°C) | Mass Loss (%) | DSC Peak | Assignment |

| 850 - 1100 | ~15 | Endothermic | Decomposition of oxysulfate to lead oxides and SO₃ |

Note: The decomposition profile can be complex and is highly dependent on the specific stoichiometry of the lead oxysulfate and the analysis atmosphere.

Experimental Workflow:

X-ray Photoelectron Spectroscopy (XPS)

Application: XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of the sample surface. For synthesized lead oxysulfate, XPS can confirm the presence of Pb, O, and S and determine their respective oxidation states (e.g., Pb²⁺, O²⁻, S⁶⁺).[7][8]

Experimental Protocol:

-

Sample Preparation:

-

Mount the lead oxysulfate powder onto a sample holder using double-sided adhesive tape.

-

Ensure the powder forms a uniform, flat layer.

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

-

Data Acquisition:

-

X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV).

-

Analysis Area: Typically a few hundred micrometers in diameter.

-

Survey Scan: Acquire a wide-range scan (0-1200 eV) to identify all elements present on the surface.

-

High-Resolution Scans: Acquire detailed scans over the regions of interest for Pb 4f, O 1s, and S 2p to determine their chemical states.

-

Charge Correction: Use the adventitious carbon C 1s peak at 284.8 eV as a reference to correct for any charging effects.

-

-

Data Analysis:

-

Process the high-resolution spectra by fitting the peaks to appropriate models (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical states.

-

Data Presentation:

Table 5: Representative XPS Binding Energies for Lead Oxysulfate

| Element | Orbital | Binding Energy (eV) | Chemical State |

| Pb | 4f₇/₂ | ~138.5 - 139.5 | Pb²⁺ |

| O | 1s | ~531.5 - 532.5 | SO₄²⁻ |

| O | 1s | ~529.0 - 530.0 | O²⁻ (in Pb-O) |

| S | 2p₃/₂ | ~168.5 - 169.5 | S⁶⁺ (in SO₄²⁻) |

Note: Binding energies can vary slightly due to the specific chemical environment and instrument calibration.

Experimental Workflow:

References

- 1. scispace.com [scispace.com]

- 2. spark904.nl [spark904.nl]

- 3. Energy Dispersive X-ray (EDX) microanalysis: A powerful tool in biomedical research and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lead | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

Application Note: X-ray Diffraction (XRD) Analysis of Lanarkite Powder

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanarkite, with the chemical formula Pb₂(SO₄)O, is a lead oxysulfate mineral.[1][2] It crystallizes in the monoclinic system and is typically found as a secondary mineral in the oxidized zones of lead sulfide deposits.[3][4] Accurate characterization of lanarkite is crucial in various fields, including mineralogy, materials science, and environmental studies, due to its association with lead-bearing materials. X-ray diffraction (XRD) is a primary analytical technique for the identification and quantitative analysis of crystalline materials like lanarkite.[5] This non-destructive method provides detailed information about the crystal structure, phase purity, and crystallite size.[6] This application note provides a detailed protocol for the XRD analysis of lanarkite powder, from sample preparation to data interpretation using Rietveld refinement.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data. The goal is to produce a fine, homogeneous powder with random crystallite orientation to ensure accurate peak intensities.[7]

-

Grinding: If the initial lanarkite sample is coarse, it must be ground into a fine powder.

-

Use an agate mortar and pestle to grind approximately 0.5-1 g of the material.[8]

-

Grind the sample until it becomes a fine, homogeneous powder, ideally with a particle size in the micrometer range.[9] Grinding under a liquid medium like ethanol can help minimize sample loss and potential structural damage.[7]

-

-

Homogenization: Ensure the powder is well-mixed to guarantee that the analyzed sample is representative of the bulk material.[9]

-

Mounting:

-

Carefully load the fine lanarkite powder into a standard powder XRD sample holder.

-

Use a glass slide or a similar flat surface to gently press the powder and create a smooth, flat surface that is flush with the holder's surface.[10] This is important to avoid errors in peak positions due to sample height displacement.

-

For very small sample quantities, a zero-background sample holder (e.g., a single crystal of silicon) is recommended to minimize background noise in the diffraction pattern.[8][10]

-

Instrumentation and Data Acquisition

The following are typical parameters for collecting a powder XRD pattern of lanarkite. These may be adjusted based on the specific instrument and the nature of the sample.

-

Instrument: A modern powder X-ray diffractometer.

-

X-ray Source: Copper (Cu) Kα radiation (λ = 1.54056 Å) is commonly used.

-

Operating Voltage and Current: Typically 40 kV and 40 mA.

-

Scan Type: Continuous scan.

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed/Time per Step: A dwell time of 1-2 seconds per step is generally sufficient. To improve signal-to-noise, especially for trace phases or poorly crystalline material, a longer collection time may be necessary.[11]

Data Analysis

-

Phase Identification:

-

The initial step in data analysis is to identify the crystalline phases present in the sample.

-